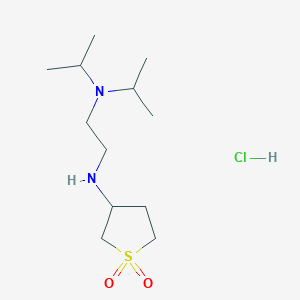
N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrothienyl group with a dioxido substituent and a diisopropylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrothienyl Group: The starting material, tetrahydrothiophene, undergoes oxidation to form the 1,1-dioxidotetrahydrothienyl group.
Introduction of the Diamine Moiety: The oxidized intermediate is then reacted with diisopropylethane-1,2-diamine under controlled conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the tetrahydrothienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The dioxido group and diamine moiety can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and experimental conditions.
類似化合物との比較
Similar Compounds
- 2-(1,1-dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
- 2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine hydrochloride
Uniqueness
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in aqueous solutions and potential for diverse chemical reactions make it a versatile compound for various research applications.
特性
分子式 |
C12H27ClN2O2S |
|---|---|
分子量 |
298.87 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H26N2O2S.ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;/h10-13H,5-9H2,1-4H3;1H |
InChIキー |
LOBIZYYTCZCIAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


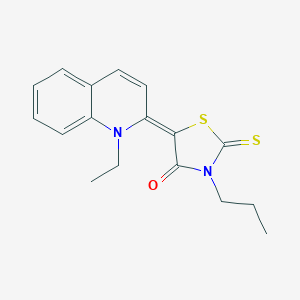
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
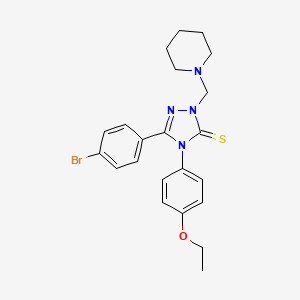
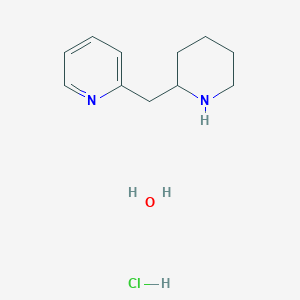
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)
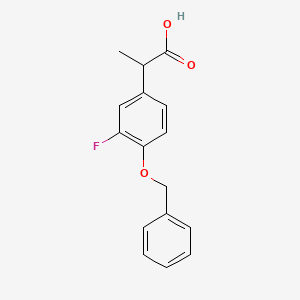

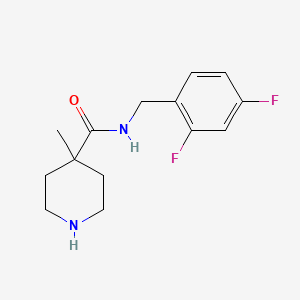

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


